Hydrogen Bond Donor Count Differentiation: Cyclopropyl vs. Amino-Substituted Oxadiazole Methanol Analogs
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol possesses exactly 1 hydrogen bond donor (the hydroxymethyl -OH group), which distinguishes it from closely related 5-amino-1,3,4-oxadiazole methanol derivatives that possess 2-3 hydrogen bond donors (amino NH2 + OH) . This reduced donor count lowers topological polar surface area (tPSA = 59.2 Ų) relative to amino-substituted analogs, enhancing membrane permeability potential while maintaining sufficient polarity for aqueous solubility . The absence of an amino group also eliminates potential metabolic liabilities associated with N-oxidation and acetylation pathways, offering a cleaner pharmacophore for lead optimization .
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 5-Amino-1,3,4-oxadiazol-2-yl)methanol: 2-3 H-bond donors (amino NH2 + OH) |
| Quantified Difference | Target has ≥1 fewer H-bond donor(s) than amino-substituted comparator class |
| Conditions | Calculated based on chemical structure; relevant to drug-likeness and passive membrane permeability |
Why This Matters
Lower hydrogen bond donor count correlates with improved membrane permeability and blood-brain barrier penetration potential, a key consideration in CNS drug discovery programs.
